![molecular formula C24H26FN5O3S B2628669 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 951938-83-3](/img/structure/B2628669.png)
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O3S and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a member of the fluoroquinolone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C19H20FN3O4
- Molecular Weight : 373.38 g/mol
- Functional Groups : Acetylpiperazine, cyclopropyl, thiazole, and fluoroquinolone moieties.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
---|---|---|
Escherichia coli | 2 μg/mL | 6.25 μg/mL (Ciprofloxacin) |
Staphylococcus aureus | 0.391 μg/mL | 6.25 μg/mL (Ciprofloxacin) |
Candida albicans | 32 μg/mL | 16 μg/mL (Fluconazole) |
In a study comparing various derivatives of fluoroquinolones, it was found that the compound exhibited superior antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as an effective treatment option in antibiotic-resistant infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. The following findings were noted:
- Cell Viability Assays : The compound showed reduced cell viability in several cancer cell lines, with IC50 values indicating potent cytotoxic effects.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Cancer Cell Line | IC50 (μg/mL) | Standard Drug IC50 (μg/mL) |
---|---|---|
MCF-7 (Breast) | 7.83 | 10 (Abemaciclib) |
A549 (Lung) | 5.67 | 8 (Doxorubicin) |
The anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, making it a candidate for further development in cancer therapy .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antiviral Properties : A derivative with a similar structure was tested against human coronaviruses, showing promising antiviral activity with low cytotoxicity .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. Research indicates that derivatives of ciprofloxacin, including this compound, exhibit significant antimicrobial properties.
Efficacy Studies
Recent studies have reported the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for various derivatives:
- The MIC for certain derivatives was found to be as low as 2 µg/mL against specific bacterial strains, indicating potent antimicrobial activity .
- Comparative studies showed that modifications in the piperazine ring significantly influence the antibacterial efficacy of these compounds .
Anticancer Potential
Beyond its antibacterial properties, this compound has been investigated for its anticancer potential.
Cell Viability Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- The IC50 values for cell proliferation inhibition have been reported around 7.83 µg/mL for certain derivatives, showcasing their potential as anticancer agents .
Drug Development Insights
The structural attributes of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide make it a candidate for further drug development.
Formulation Strategies
Pharmaceutical formulations incorporating this compound are being explored to enhance solubility and bioavailability:
Clinical Applications
Given its dual action against bacteria and cancer cells, this compound holds promise for treating infections in immunocompromised patients or those with cancer-related complications.
Several case studies highlight the efficacy of this compound:
Case Study: Antimicrobial Efficacy
A study conducted on a range of bacterial strains demonstrated that derivatives with modifications on the piperazine ring exhibited enhanced antimicrobial activity compared to standard ciprofloxacin .
Case Study: Anticancer Activity
In a recent investigation involving various cancer cell lines, compounds similar to this compound showed promising results in reducing cell viability significantly .
Propiedades
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-13-14(2)34-24(26-13)27-23(33)18-12-30(16-4-5-16)20-11-21(19(25)10-17(20)22(18)32)29-8-6-28(7-9-29)15(3)31/h10-12,16H,4-9H2,1-3H3,(H,26,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVJAMTMAKMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.